Cas no 2314394-60-8 (3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid)

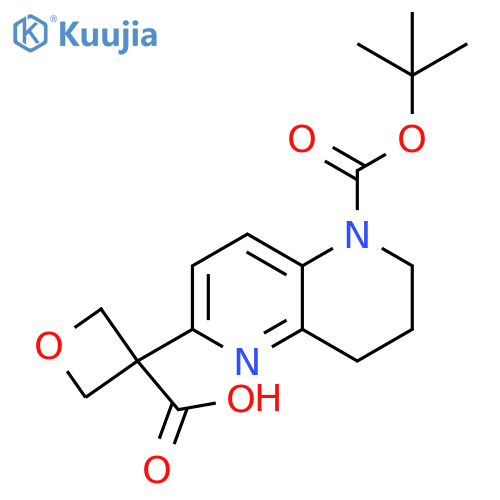

2314394-60-8 structure

商品名:3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid

CAS番号:2314394-60-8

MF:C17H22N2O5

メガワット:334.366984844208

CID:5107779

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,5-Naphthyridine-1(2H)-carboxylic acid, 6-(3-carboxy-3-oxetanyl)-3,4-dihydro-, 1-(1,1-dimethylethyl) ester

- 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid

-

- インチ: 1S/C17H22N2O5/c1-16(2,3)24-15(22)19-8-4-5-11-12(19)6-7-13(18-11)17(14(20)21)9-23-10-17/h6-7H,4-5,8-10H2,1-3H3,(H,20,21)

- InChIKey: CEGXYMOOFCFFBZ-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(=NC(C3(C(O)=O)COC3)=CC=2)CCC1

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL232-1G |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid |

2314394-60-8 | 95% | 1g |

¥ 7,920.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL232-250MG |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid |

2314394-60-8 | 95% | 250MG |

¥ 3,168.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL232-500MG |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid |

2314394-60-8 | 95% | 500MG |

¥ 5,280.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL232-5G |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid |

2314394-60-8 | 95% | 5g |

¥ 23,760.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL232-100MG |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid |

2314394-60-8 | 95% | 100MG |

¥ 1,980.00 | 2023-03-30 |

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2314394-60-8 (3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2039-76-1(3-Acetylphenanthrene)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量